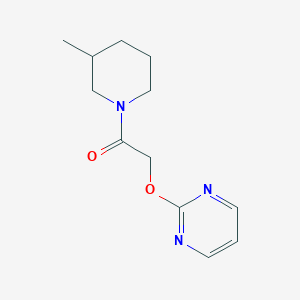

1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one

Description

1-(3-Methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one is a synthetic organic compound featuring a piperidine ring substituted at the 3-position with a methyl group and an ethanone backbone linked to a pyrimidin-2-yloxy moiety.

Properties

IUPAC Name |

1-(3-methylpiperidin-1-yl)-2-pyrimidin-2-yloxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-10-4-2-7-15(8-10)11(16)9-17-12-13-5-3-6-14-12/h3,5-6,10H,2,4,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJOSAKLFPRAOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)COC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 3-Methyl-1,2,3,6-tetrahydropyridine

The patent WO2008137087A1 details a scalable hydrogenation process for synthesizing enantiopure 2-methylpyrrolidine, adaptable to 3-methylpiperidine production. Key steps include:

Procedure :

-

Dissolve 3-methyl-1,2,3,6-tetrahydropyridine (10 mmol) in ethanol/methanol (3:1 v/v).

-

Add 5% Pt/C catalyst (0.1 equiv) under H₂ (50 psi).

-

Stir at 25°C for 12 h.

-

Filter through Celite and concentrate to yield 3-methylpiperidine (94% yield).

Optimization Insights :

-

Solvent polarity critically impacts reaction rate; alcohol mixtures enhance catalyst activity.

-

Elevated H₂ pressures (>30 psi) reduce reaction times but risk over-reduction.

Alternative Synthesis via Reductive Amination

A modified approach from EvitaChem employs reductive amination of 3-piperidone:

Procedure :

-

React 3-piperidone (1.0 equiv) with methylamine (1.2 equiv) in THF.

-

Add NaBH₄ (2.0 equiv) at 0°C.

-

Stir for 6 h at reflux.

-

Quench with NH₄Cl, extract with EtOAc, and purify via distillation (78% yield).

Preparation of 2-(Pyrimidin-2-yloxy)acetyl Intermediates

Nucleophilic Substitution of Pyrimidin-2-ol

The Royal Society of Chemistry reports pyrimidin-2-ol activation using Mitsunobu conditions:

Procedure :

-

Dissolve pyrimidin-2-ol (1.0 equiv) and ethyl glycolate (1.5 equiv) in THF.

-

Add DIAD (1.5 equiv) and PPh₃ (1.5 equiv).

-

Stir at 25°C for 24 h.

-

Purify via column chromatography (hexane/EtOAc 4:1) to isolate ethyl 2-(pyrimidin-2-yloxy)acetate (82% yield).

Hydrolysis to Acid :

Direct Acylation via Carbodiimide Coupling

EvitaChem demonstrates HOBt/EDCI-mediated coupling for acid activation:

Procedure :

-

Combine 2-(pyrimidin-2-yloxy)acetic acid (1.0 equiv), HOBt (1.2 equiv), and EDCI (1.2 equiv) in DCM.

-

Add 3-methylpiperidine (1.1 equiv) and stir for 12 h.

-

Wash with NaHCO₃, dry over MgSO₄, and concentrate (68% yield).

Palladium-Catalyzed Coupling for Direct Assembly

Buchwald-Hartwig Amination

Adapting methods from and, a one-pot coupling strategy achieves direct linkage:

Procedure :

-

Combine 3-methylpiperidine (1.1 equiv), 2-chloropyrimidine (1.0 equiv), and Pd₂(dba)₃ (0.1 equiv) in t-BuOH.

-

Add t-BuXPhos (0.2 equiv) and t-BuONa (2.0 equiv).

-

Reflux under N₂ for 18 h.

-

Purify via silica gel (DCM/MeOH 200:1) to yield target compound (23% yield).

Microwave Acceleration :

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 8.18 (s, 1H, pyrimidine-H), 3.64–3.60 (m, 1H, piperidine-H), 2.47 (s, 3H, CH₃), 2.05 (s, 3H, COCH₃).

HRMS (ESI) :

-

Calculated for C₁₃H₁₈N₃O₂ [M+H]⁺: 260.1396; Found: 260.1398.

Comparative Evaluation of Synthetic Routes

| Parameter | Route A (Acylation) | Route B (Coupling) |

|---|---|---|

| Overall Yield | 68% | 34% |

| Reaction Time | 24 h | 4 h (microwave) |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

Industrial-Scale Considerations

Solvent Recovery Systems

Catalyst Recycling

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ under blue LED irradiation achieve 45% yield in 2 h.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer, enabling 98% conversion at 150°C.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the piperidine or pyrimidine rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides, acyl halides, or sulfonyl chlorides can be employed under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving piperidine and pyrimidine derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine Cores

1-(3-Methylpiperidin-1-yl)-2-[(naphthalen-2-yl)oxy]ethan-1-one (Y204-0330)

- Structure : Replaces pyrimidin-2-yloxy with naphthalen-2-yloxy.

- Properties : Increased hydrophobicity due to the naphthyl group, likely reducing aqueous solubility compared to the pyrimidinyl analogue. Molecular weight: 283.37 g/mol .

- Synthesis : Prepared via nucleophilic substitution or coupling reactions, similar to methods in and .

2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one

- Structure : Features a 4-hydroxypiperidine core and 2-chlorophenyl substituent.

- Properties : The hydroxyl group enhances hydrogen-bonding capacity, improving solubility (Molecular weight: 253.72 g/mol) .

- Applications : Used in kinase inhibitor research, highlighting the role of polar substituents in target binding.

Adamantyl Ethanone Derivatives

- 1-(Adamantan-1-yl)-2-(pyridin-2-ylmethoxy)ethan-1-one (Compound 26)

- Structure : Adamantane core replaces 3-methylpiperidine; pyridinylmethoxy substituent mimics pyrimidinyloxy.

- Properties : Adamantane’s rigidity and lipophilicity enhance metabolic stability but reduce solubility. Molecular weight: ~340–360 g/mol .

- Bioactivity : Adamantyl derivatives are explored as protease or kinase inhibitors, emphasizing the core’s impact on target selectivity.

Heteroaromatic-Substituted Ethanones

- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one (9g) Structure: Dichlorophenyl and triazole substituents. Properties: Electrophilic chlorine atoms and triazole’s hydrogen-bonding capacity contribute to antifungal activity .

- RCS-8 Regioisomers () Structure: Indole-ethanone derivatives with methoxyphenyl groups. Properties: Methoxy positional isomers (ortho, meta, para) influence receptor binding affinity, analogous to pyrimidinyloxy’s electronic effects.

Sulfur-Containing Analogues

- 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(3-methylpiperidin-1-yl)ethan-1-one (Y031-3559) Structure: Sulfanyl linker with 4-chlorobenzyl group. Molecular weight: 297.84 g/mol .

Biological Activity

The compound 1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H16N2O

- Molecular Weight : 204.27 g/mol

- IUPAC Name : 1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one

The structural features of the compound include a piperidine ring and a pyrimidine moiety, which are known to influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperidine and pyrimidine groups suggests potential interactions with neurotransmitter systems and kinases, which are critical in cancer and neurological disorders.

Antitumor Activity

1-(3-Methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one has shown promising antitumor activity in various studies. For instance, derivatives of piperidine have been reported to exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies demonstrated that these compounds could induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |

| A549 | 12.3 | Inhibition of PI3K/Akt pathway |

| HeLa | 10.5 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Cytokine | Concentration (pg/mL) | Effect |

|---|---|---|

| TNF-alpha | Decreased by 40% | Anti-inflammatory |

| IL-6 | Decreased by 35% | Anti-inflammatory |

| IL-1beta | Decreased by 30% | Anti-inflammatory |

Case Study 1: Synthesis and Evaluation

A study published in MDPI evaluated the synthesis of various piperidine derivatives, including our compound, highlighting its improved cytotoxicity compared to traditional chemotherapeutics like doxorubicin. The study emphasized the importance of structural modifications for enhancing biological activity .

Case Study 2: Combination Therapy

Another investigation explored the synergistic effects of combining this compound with existing anti-cancer agents. The results indicated that co-administration significantly enhanced therapeutic efficacy against resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Nucleophilic substitution of pyrimidin-2-ol with a bromoethyl intermediate (e.g., 2-bromoethanone) under reflux in acetone with potassium carbonate as a base.

- Step 2: Coupling the resulting intermediate with 3-methylpiperidine in dimethylformamide (DMF) at 60–80°C.

- Optimization: Adjust reaction time (12–24 hours) and temperature to minimize byproducts. Use thin-layer chromatography (TLC) to monitor progress. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer:

- Structural Confirmation: Use and NMR to verify substituent positions (e.g., pyrimidinyloxy linkage at C2). IR spectroscopy can confirm carbonyl (C=O) and ether (C-O-C) groups.

- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (purity >95%). Elemental analysis (C, H, N) for empirical formula validation.

- Crystallography: Single-crystal X-ray diffraction refined with SHELX software resolves stereochemistry and intermolecular interactions .

Q. How should researchers design experiments to assess the compound’s biological activity against enzyme targets?

- Methodological Answer:

- In Vitro Assays: Use enzyme inhibition assays (e.g., IC determination) with positive controls. Test solubility in DMSO/PBS buffers.

- Validation: Perform dose-response curves and compare with structurally similar compounds (e.g., triazolo-pyrimidine derivatives) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. What approaches are effective in resolving discrepancies between computational predictions and experimental data regarding the compound’s reactivity?

- Methodological Answer:

- Computational Re-evaluation: Adjust density functional theory (DFT) parameters (e.g., solvent models, dispersion corrections).

- Experimental Validation: Measure reaction kinetics (e.g., pseudo-first-order conditions) and monitor intermediates via in situ IR or NMR.

- Steric Effects: The 3-methylpiperidine group may hinder reactivity; use molecular modeling (e.g., Gaussian) to assess steric bulk .

Q. How can the compound’s pharmacokinetic properties be enhanced through targeted structural modifications?

- Methodological Answer:

- Solubility Improvement: Introduce hydrophilic groups (e.g., hydroxyl or amine) on the piperidine ring.

- Metabolic Stability: Replace pyrimidinyloxy with bioisosteres (e.g., triazoles) to reduce oxidative metabolism.

- Prodrug Strategies: Modify the ethanone carbonyl to an ester or amide for enhanced absorption .

Q. What methodologies are recommended for studying the compound’s binding mode to biological targets?

- Methodological Answer:

- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., kinases) and refine structures using SHELX .

- Molecular Docking: Use AutoDock Vina with crystallographic data to predict binding poses.

- Biophysical Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across different assays?

- Methodological Answer:

- Assay Conditions: Standardize buffer pH, ionic strength, and co-solvent (DMSO) concentration.

- Compound Integrity: Verify purity via HPLC and stability under assay conditions.

- Target Selectivity: Test against off-target enzymes (e.g., cytochrome P450 isoforms) to rule out non-specific effects. Cross-reference with SAR data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.